molecular formula C30H34N4O8S4 B13111215 N,N-Didansyl-L-cystine

N,N-Didansyl-L-cystine

Cat. No.: B13111215
M. Wt: 706.9 g/mol
InChI Key: UUVFAQITAXQFJR-NASUQTAISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Didansyl-L-cystine is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-Dansyl-L-cysteine: A similar compound with one dansyl group, used for similar applications but with different fluorescence properties.

    N,N-Didansyl-L-lysine: Another fluorescent probe with two dansyl groups, used for studying lysine-containing proteins.

    Dansyl chloride: A reagent used to introduce dansyl groups into various compounds.

Uniqueness

N,N-Didansyl-L-cystine is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it highly sensitive for detecting thiol groups. This dual functionality allows for more precise and accurate measurements in various scientific applications .

Properties

Molecular Formula

C30H34N4O8S4

Molecular Weight

706.9 g/mol

IUPAC Name

2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1

InChI Key

UUVFAQITAXQFJR-NASUQTAISA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C

Origin of Product

United States

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